molecular formula C12H14N6O2S B2925140 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903683-69-1

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2925140
CAS No.: 1903683-69-1
M. Wt: 306.34
InChI Key: GFVKBSUZAOHLAP-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a structurally complex molecule featuring a tetrazole-thioether moiety linked to an azetidine ring substituted with a pyridin-3-yloxy group. The compound’s core structure combines a ketone backbone (ethanone) with a sulfur atom bridging the tetrazole and azetidine heterocycles. The pyridin-3-yloxy substituent on the azetidine may enhance solubility and π-π stacking interactions in biological systems.

Synthetic routes for analogous compounds suggest that chloroacetyl chloride intermediates and nucleophilic substitutions (e.g., with piperidine or azetidine derivatives) are common steps . However, detailed toxicological and pharmacokinetic data for this specific compound remain uninvestigated .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-17-12(14-15-16-17)21-8-11(19)18-6-10(7-18)20-9-3-2-4-13-5-9/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVKBSUZAOHLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone , often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their versatile pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula for the compound is C12H14N4OSC_{12}H_{14}N_{4}OS, with a molecular weight of 270.33 g/mol. The structure features a tetrazole ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H14N4OSC_{12}H_{14}N_{4}OS
Molecular Weight270.33 g/mol
CAS NumberNot specified

The biological activity of tetrazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which This compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains and fungi, suggesting that This compound may possess similar properties.

Anticancer Potential

Tetrazoles have been explored for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro studies on related compounds have shown promising results against different cancer cell lines, indicating that this compound may also exhibit cytotoxic effects against tumor cells.

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been documented in several studies. The compound's ability to modulate inflammatory cytokines could make it a candidate for treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the biological activity of tetrazole derivatives:

  • In vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of a series of tetrazole compounds on human cancer cell lines, revealing that modifications in the chemical structure significantly influenced their cytotoxicity.
  • Antimicrobial Testing :
    • Another study tested various tetrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, reporting notable inhibition zones indicative of antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in its azetidine-pyridinyloxy and tetrazole-thioether motifs. Below is a comparative analysis with related molecules:

Table 1: Structural Comparison of Tetrazole- and Azetidine/Analogous Heterocycle-Containing Compounds

Compound Name/Structure Core Heterocycle Key Substituents Notable Features Reference
Target Compound Azetidine + Tetrazole 3-(Pyridin-3-yloxy)azetidine, methyltetrazole-thio Compact azetidine ring; pyridinyloxy for H-bonding -
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Piperidine + Tetrazole Aryl groups (e.g., 4-chlorophenyl) Larger piperidine ring; variable aryl groups
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) Triazole + Pyridine 4-Fluorophenyl, pyridin-4-yl Dual triazole-thio groups; antimicrobial activity
1-Methyl-5-[(oxiran-2-ylmethyl)thio]-1H-tetrazole (5) Tetrazole + Epoxide Oxiran-2-ylmethyl Epoxide functionality for reactivity
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Azetidine + Oxadiazole Indole, pyridin-2-yl Oxadiazole for rigidity; indole for hydrophobicity

Key Observations :

  • Heterocycle Substitutions : Replacing triazole (in 3d) with tetrazole alters electron distribution, possibly affecting redox stability or enzyme inhibition profiles .
  • Pyridine Position : The pyridin-3-yloxy group in the target compound may engage in distinct hydrogen-bonding interactions compared to pyridin-4-yl or pyridin-2-yl analogs .

Antimicrobial Activity :

  • Compounds with triazole-thioether moieties (e.g., 3d and 4d) exhibit potent activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL). Substituting N-methyl with N-ethyl groups reduces MBC values, suggesting alkyl chain length modulates membrane penetration .
  • The target compound’s tetrazole-thioether group may offer similar thiol-mediated targeting but with enhanced metabolic resistance due to tetrazole’s stability .
Physicochemical Properties

Melting Points and Solubility :

  • Triazole-thioether derivatives (e.g., 3d) exhibit higher melting points (195–197°C) due to crystalline packing from aromatic stacking .
  • Tetrazole-thioether analogues (e.g., 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile) melt at 205°C, suggesting similar thermal stability for the target compound .

Molecular Weight and Drug-Likeness :

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